molecular formula C23H27N3O4S B10986148 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10986148
M. Wt: 441.5 g/mol
InChI Key: UXAPLSBTBOEQOM-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, a phenylsulfonyl group, and a piperidine ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the indole nucleus, the introduction of the methoxyethyl group, and the coupling with the piperidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide is unique due to its combination of the indole nucleus, phenylsulfonyl group, and piperidine ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[1-(2-methoxyethyl)indol-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-30-17-16-25-13-12-20-21(8-5-9-22(20)25)24-23(27)18-10-14-26(15-11-18)31(28,29)19-6-3-2-4-7-19/h2-9,12-13,18H,10-11,14-17H2,1H3,(H,24,27)

InChI Key

UXAPLSBTBOEQOM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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